2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

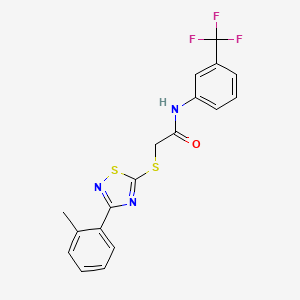

The compound 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide features a 1,2,4-thiadiazole core substituted at position 3 with an o-tolyl (2-methylphenyl) group and at position 5 with a thioether-linked acetamide. The acetamide nitrogen is further substituted with a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-5-2-3-8-14(11)16-23-17(27-24-16)26-10-15(25)22-13-7-4-6-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWJYZRBSGJTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the thiadiazole derivatives, recognized for their diverse biological activities including anticancer, antimicrobial, and antifungal properties. This article delves into the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄F₃N₃OS₂

- Molecular Weight : 409.45 g/mol

- CAS Number : 864918-70-7

The compound features a unique structural arrangement comprising a thiadiazole ring, a tolyl group, and a trifluoromethylphenyl group. Its synthesis typically involves several steps, including the reaction of 3-chlorophenylamine with thiadiazole derivatives under specific conditions to optimize yield and purity.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biological pathways, affecting cell proliferation and apoptosis.

- Induction of Apoptosis : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases (caspase 3, 8, and 9), which are crucial for programmed cell death .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including the target compound. The following data summarizes findings from various research efforts:

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Thiadiazole Derivative A | MCF7 (breast cancer) | 0.28 | Induces apoptosis via caspase activation |

| Thiadiazole Derivative B | SK-MEL-2 (melanoma) | 4.27 | Inhibits tumor growth |

| Target Compound | PC3 (prostate cancer) | [Data Not Available] | [Mechanism Not Specified] |

The compound has shown promising results in preliminary tests against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Thiadiazole derivatives are also noted for their antimicrobial activities. The target compound is expected to exhibit moderate antimicrobial efficacy due to its structural components that enhance lipophilicity and membrane penetration. Specific studies have indicated that modifications on the thiadiazole ring can significantly influence antimicrobial potency .

Structure-Activity Relationship (SAR)

A structure–activity relationship study revealed that:

- Substituents on the Thiadiazole Ring : The nature and position of substituents on the thiadiazole ring are critical for enhancing anticancer activity.

- Lipophilicity : The presence of lipophilic groups like trifluoromethyl enhances biological activity by improving solubility and membrane permeability.

Case Studies

- In Vitro Studies : A series of in vitro studies evaluated various thiadiazole derivatives against multiple cancer cell lines using MTT assays. The results indicated significant cytotoxicity correlated with specific structural modifications .

- Caspase Activation Studies : Compounds were tested for their ability to activate caspases involved in apoptosis. Enhanced activity was observed in compounds with specific substitutions on the thiadiazole ring .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The following points summarize key findings related to its anticancer applications:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases, which are crucial enzymes in programmed cell death pathways. Research has shown that modifications on the thiadiazole ring significantly affect anticancer activity, suggesting a strong structure-activity relationship (SAR) .

- In Vitro Studies : In vitro assays using various cancer cell lines (e.g., MCF7 for breast cancer and PC3 for prostate cancer) have demonstrated that compounds similar to 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant cytotoxic effects compared to standard chemotherapy agents like doxorubicin .

- Cytotoxicity Testing : The MTT assay has been employed extensively to evaluate the metabolic activity of viable cells post-treatment with this compound. Results indicate a dose-dependent reduction in cell viability across multiple cancer cell lines .

Anti-inflammatory Effects

In addition to anticancer properties, certain derivatives of thiadiazole have shown anti-inflammatory effects by suppressing pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Antiviral Activities

Research indicates that some thiadiazole derivatives exhibit antiviral properties against various pathogens. The mechanism often involves inhibiting viral replication or enhancing host immune responses .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Core and Substituents

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Key Observations:

Heterocycle Influence :

- The 1,2,4-thiadiazole core (target compound) offers greater metabolic stability compared to 1,3,4-thiadiazoles due to reduced susceptibility to enzymatic degradation .

- Benzothiazole derivatives (e.g., ) exhibit enhanced π-π stacking interactions in protein binding but may suffer from lower solubility.

Dual thioether groups (e.g., ) increase molecular rigidity but may reduce solubility.

Synthetic Routes :

- The target compound likely employs a coupling reaction similar to N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide , using EDC/HOBt in acetonitrile for amide bond formation .

- Microwave-assisted synthesis (e.g., ) offers higher yields for complex analogues but requires specialized equipment.

Pharmacological and Physicochemical Properties

Hydrogen Bonding and Crystal Packing:

- The trifluoromethyl and thioether groups in the target compound facilitate diverse hydrogen-bonding patterns, as observed in graph set analyses of similar structures . This may enhance crystallinity and stability.

- Comparatively, triazole derivatives (e.g., ) exhibit weaker hydrogen-bonding networks due to fewer polar functional groups.

Bioactivity Hypotheses:

- The anti-exudative activity of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (IC50 ~10 mg/kg) suggests that the target compound’s thiadiazole-thioacetamide scaffold could similarly inhibit inflammatory pathways .

- Benzothiazole derivatives (e.g., ) show moderate anticancer activity, implying that the target’s trifluoromethyl group may enhance cytotoxicity via improved membrane permeability.

Challenges and Limitations

- Solubility : The hydrophobic trifluoromethyl and aryl groups in the target compound may limit aqueous solubility, a common issue in analogs like .

- Synthetic Complexity : Multi-step synthesis involving thiol coupling and heterocyclic ring formation increases production costs compared to simpler triazole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

- The synthesis typically involves coupling a thiadiazole-thiol intermediate with a substituted acetamide derivative. Key steps include nucleophilic substitution under inert atmospheres and purification via column chromatography .

- Optimization strategies :

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Catalysts : Employ triethylamine or DMAP to accelerate thioacetamide bond formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical methods :

- FTIR : Confirm thioether (C-S, ~650 cm⁻¹) and acetamide (N-H, ~3300 cm⁻¹) functional groups .

- NMR : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., o-tolyl methyl at δ 2.4 ppm) and trifluoromethyl signals (δ 120–125 ppm in ¹⁹F NMR) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 423.3) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro screening :

- Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to test activity against kinases like EGFR or VEGFR .

- Antimicrobial activity : Conduct microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

- Structural modifications :

- Replace o-tolyl with electron-withdrawing groups (e.g., Cl or CF₃) to enhance target binding .

- Modify the trifluoromethylphenyl moiety to alter lipophilicity (logP) and bioavailability .

- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or tubulin) .

Q. What computational methods are effective for predicting its metabolic stability and toxicity?

- In silico tools :

- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), CYP450 inhibition, and hERG cardiotoxicity .

- Metabolic sites : Identify labile positions (e.g., thioether bonds) via P450 enzyme mapping .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography)?

- Case example : Discrepancies in aromatic proton assignments may arise from dynamic effects (e.g., rotational barriers).

- Resolution steps :

- Perform variable-temperature NMR to detect conformational flexibility .

- Validate with X-ray crystallography to resolve absolute stereochemistry .

Methodological Challenges

Q. What strategies mitigate side reactions during large-scale synthesis?

- Process optimization :

- Use flow reactors to control exothermic reactions and reduce byproducts .

- Implement recrystallization (e.g., ethanol/water mixtures) for bulk purification .

Q. How can researchers validate target engagement in complex biological systems?

- Techniques :

- Cellular thermal shift assay (CETSA) : Confirm compound binding to intracellular targets .

- SPR spectroscopy : Measure real-time binding kinetics (KD values) with immobilized proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.